Cy3 DBCO, 95%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

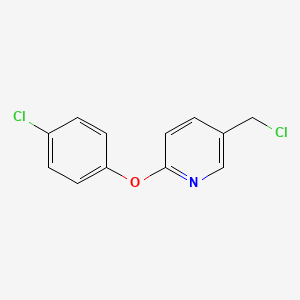

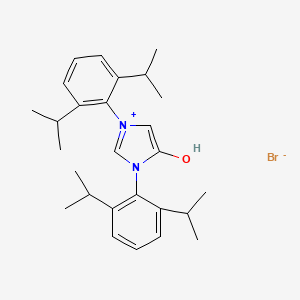

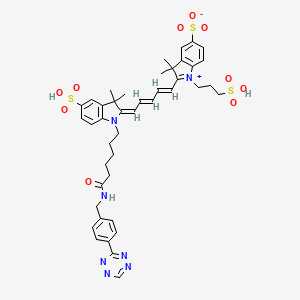

Cy3 DBCO is a fluorescent probe that binds to tryptophan residues on the surface of cells . It is used for the detection of human pathogenic viruses, such as HIV and influenza, and bacterial cells, including Mycobacterium tuberculosis . It is also an azide reactive probe used for imaging azide-tagged biomolecules via a copper-free “click reaction” .

Synthesis Analysis

The conjugation reaction between an antibody and an oligonucleotide, a state-of-the-art copper-free click chemistry reaction, was performed using dibenzocyclooctyne (DBCO) and an azide .Molecular Structure Analysis

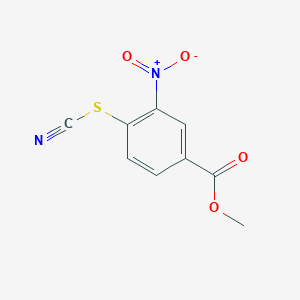

The molecular formula of Cy3 DBCO is C50H54N4O11S3 . The molecular weight is 983.2 g/mol . The structure is complex, with multiple rings and functional groups .Chemical Reactions Analysis

DBCO moiety in Cy3 DBCO reacts with azides to form a stable triazole . This reaction does not require a Cu-catalyst or elevated temperatures .Physical And Chemical Properties Analysis

Cy3 DBCO is a red solid . It is soluble in water, DMSO, DMF, and DCM . Its fluorescence is pH-insensitive from pH 4 to pH 10 .Applications De Recherche Scientifique

1. Attachment of Biomolecules in Magnetic Tweezers Cy3 DBCO has been used in a novel attachment method for biomolecules in magnetic tweezers . In this method, a DBCO-tagged DNA molecule is bound to an azide-functionalized surface . This technique allows for covalently attaching DNA to a flow cell surface . The resulting tethers are torsionally constrained and can withstand very high forces, making it suitable for high-force single-molecule experiments .

Biomedical Applications

Cy3 DBCO has been used in copper-free click chemistry for various biomedical applications . This includes in vitro, in vivo, and ex vivo applications . Copper-free click chemistry enables fast and specific chemical conjugation under aqueous conditions without the need for toxic catalysts .

Surface Labeling of Live Cells

Cy3 DBCO is ideal for surface labeling of live cells . It minimizes damage to fluorescent proteins like GFP or R-PE . The Cy3 DBCO reacts with azide via a Strain-promoted Azide-Alkyne Click Chemistry reaction (SPAAC) .

Formation of Stable Triazole Linkage

Cyclooctynes, such as Cy3 DBCO, are useful in strain-promoted copper-free azide-alkyne cycloaddition reactions . This dibenzocyclooctyne will react with azide-functionalized compounds or biomolecules without the need for a Cu (I) catalyst to result in a stable triazole linkage .

Imaging Azide-tagged Biomolecules

Cy3 DBCO is an azide reactive probe used for imaging azide-tagged biomolecules via a copper-free “click reaction” . The DBCO moiety reacts with azides to form a stable triazole and does not require Cu-catalyst or elevated temperatures . This red fluorescent probe is water-soluble, and its fluorescence is pH-insensitive from pH 4 to pH 10 .

6. Specific Labelling of Cellular Target Proteins Click chemistry, including the use of Cy3 DBCO, allows for specific labelling of cellular target proteins . This enables the study of drug target engagement with drug surrogates in live cells .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[(E,3E)-3-[1-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H54N4O11S3/c1-49(2)40-32-38(67(60,61)62)23-25-43(40)52(45(49)18-12-19-46-50(3,4)41-33-39(68(63,64)65)24-26-44(41)53(46)30-13-31-66(57,58)59)29-11-5-6-20-47(55)51-28-27-48(56)54-34-37-16-8-7-14-35(37)21-22-36-15-9-10-17-42(36)54/h7-10,12,14-19,23-26,32-33H,5-6,11,13,20,27-31,34H2,1-4H3,(H3-,51,55,57,58,59,60,61,62,63,64,65) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLGTQOHAQKUOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H54N4O11S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

983.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cy3 DBCO | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanoate](/img/structure/B6292447.png)